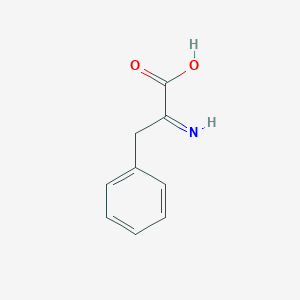

2-Imino-3-phenylpropanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Imino-3-phenylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Questions

Q. What are the recommended synthetic routes for 2-Imino-3-phenylpropanoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalizing phenylpropanoic acid derivatives. For example, nitro or hydroxyl groups can be introduced via electrophilic aromatic substitution, followed by imine formation. Reaction optimization should consider:

- Catalyst Selection : Transition metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce nitro groups to amines .

- pH Control : Maintain mildly acidic conditions (pH 5–6) during imine formation to stabilize intermediates .

- Temperature : Use controlled heating (60–80°C) to avoid side reactions like decarboxylation .

Validation : Monitor reactions via TLC or HPLC, referencing retention times against known standards .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Compare retention times to certified reference materials .

- Spectroscopy :

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds (e.g., >200°C for storage safety) .

Advanced Questions

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different studies?

Methodological Answer: Contradictions often arise from variations in experimental design. Mitigation strategies include:

- Standardized Assays : Use validated enzyme inhibition protocols (e.g., fixed substrate concentrations and pH buffers) to ensure reproducibility .

- Control for Isomerism : Chiral HPLC to confirm enantiomeric purity, as biological activity may differ between stereoisomers .

- Orthogonal Validation : Combine kinetic assays with computational docking studies to verify binding modes and rule out non-specific interactions .

Q. How can researchers design experiments to investigate the compound's enzyme inhibition mechanisms while controlling for non-specific interactions?

Methodological Answer:

- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry .

- Mutagenesis : Engineer enzyme variants (e.g., active-site mutations) to confirm target specificity .

- Negative Controls : Include structurally similar but inactive analogs (e.g., 2-Amino-3-phenylpropanoic acid) to assess off-target effects .

- Kinetic Analysis : Determine Ki values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Q. What advanced techniques are recommended for analyzing the compound’s stability under physiological conditions?

Methodological Answer:

- Simulated Biological Fluids : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or human serum at 37°C, sampling at intervals (0, 6, 24 hrs) for LC-MS analysis .

- Radiolabeling : Track degradation pathways using 14C-labeled imino groups .

- Microsomal Assays : Liver microsomes to study metabolic stability and identify major metabolites via UPLC-QTOF .

Q. Methodological Challenges

Q. How should researchers address discrepancies in thermodynamic data for this compound derivatives?

Methodological Answer:

属性

CAS 编号 |

118221-38-8 |

|---|---|

分子式 |

C9H9NO2 |

分子量 |

163.17 g/mol |

IUPAC 名称 |

2-imino-3-phenylpropanoic acid |

InChI |

InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,11,12) |

InChI 键 |

QBMQCMKHBNWZAJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=N)C(=O)O |

规范 SMILES |

C1=CC=C(C=C1)CC(=N)C(=O)O |

同义词 |

Benzenepropanoic acid, alpha-imino- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。